Hexyl[(4-methylphenyl)methyl]amine
Description
Hexyl[(4-methylphenyl)methyl]amine is a secondary amine characterized by a hexyl group and a 4-methylbenzyl substituent attached to the nitrogen atom. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.32 g/mol.
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]hexan-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-4-5-6-11-15-12-14-9-7-13(2)8-10-14/h7-10,15H,3-6,11-12H2,1-2H3 |
InChI Key |
LZHZILOCUSXRDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl[(4-methylphenyl)methyl]amine can be synthesized through several methods. One common approach involves the alkylation of 4-methylbenzylamine with hexyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methylbenzylamine and hexyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetonitrile.
Procedure: The mixture is heated under reflux for several hours, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would involve similar starting materials and reaction conditions but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Hexyl[(4-methylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Hexyl[(4-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexyl[(4-methylphenyl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The hexyl and methylphenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexylamine (Primary Amine)
Hexylamine (C₆H₁₅N, MW: 101.19 g/mol) is a primary aliphatic amine. Key differences include:
- Basicity : Primary amines like hexylamine typically exhibit slightly higher basicity (pKa ~10.6) compared to secondary amines due to greater stabilization of the protonated form via hydrogen bonding. Hexyl[(4-methylphenyl)methyl]amine, as a secondary amine, likely has a lower pKa (~10.0–10.5) .
- Boiling Point : Hexylamine’s boiling point (129–131°C) is higher than predicted for the target compound, as secondary amines engage in weaker intermolecular hydrogen bonding.
- Applications : Hexylamine is used in corrosion inhibitors and surfactants, whereas the aromatic substituent in the target compound may expand its role in pharmaceuticals or specialty chemicals .
4-Hexylresorcinol (Phenolic Compound)
4-Hexylresorcinol (C₁₂H₁₈O₂, MW: 194.27 g/mol) features a phenolic –OH group and a hexyl chain. Contrasts include:
- Acidity vs. Basicity: The phenolic –OH group (pKa ~9.8) makes 4-hexylresorcinol acidic, while the target compound is basic.
- Solubility: 4-Hexylresorcinol has moderate water solubility due to hydrogen bonding, whereas the target compound’s aromatic and aliphatic groups likely render it hydrophobic .
{[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]methyl}amine
This compound (C₁₃H₁₉NO₂, MW: 221.29 g/mol) shares a secondary amine group but differs in substituents:
- Steric Effects : The tetrahydropyran ring introduces rigidity, which may hinder reactivity compared to the flexible hexyl chain in this compound .
(4-Methylphenyl)methylamine
This fluorinated analog (C₁₇H₁₈F₃N, MW: 293.33 g/mol) highlights:
- Electronegativity : The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, lowering basicity (pKa ~8.7) and increasing lipophilicity compared to the target compound’s –CH₃ group.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Basicity (pKa) | Key Applications | Reference |
|---|---|---|---|---|---|---|
| This compound | C₁₃H₂₁N | 191.32 | Secondary amine, aromatic | ~10.0–10.5 | Synthesis intermediates | – |
| Hexylamine | C₆H₁₅N | 101.19 | Primary amine | ~10.6 | Surfactants, corrosion inhibitors | |
| 4-Hexylresorcinol | C₁₂H₁₈O₂ | 194.27 | Phenol, alkyl chain | ~9.8 | Antiseptics, food additives | |
| {[4-(4-Methoxyphenyl)-...]methyl}amine | C₁₃H₁₉NO₂ | 221.29 | Secondary amine, ether, aromatic | ~9.2 | Pharmaceutical intermediates | |
| (4-Methylphenyl)methylamine | C₁₇H₁₈F₃N | 293.33 | Secondary amine, fluorinated | ~8.7 | Drug candidates |
Biological Activity
Hexyl[(4-methylphenyl)methyl]amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, interactions, and implications for therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula , features a hexyl group attached to a benzylamine structure. The presence of both hydrophobic (hexyl) and aromatic (methylphenyl) components contributes to its unique physicochemical properties, which influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, which are critical for binding to biological macromolecules. Its hydrophobic groups enhance binding affinity, influencing the compound's pharmacokinetics and dynamics.
Key Interactions
- Enzyme Modulation : The compound may act as a ligand for specific enzymes, modulating their activity and impacting metabolic pathways.
- Receptor Binding : It is hypothesized that this compound could interact with neurotransmitter receptors, potentially influencing dopaminergic and adrenergic signaling pathways.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound indicate that it may affect cancer cell proliferation. The compound's ability to interact with cellular receptors could lead to apoptosis in certain cancer cell lines.
Case Studies
- Toxicological Studies : A study on synthetic cathinones, which share structural similarities with this compound, highlighted significant metabolic pathways that could be relevant for understanding the safety profile of this compound. Metabolites formed during in vitro studies exhibited various effects on human liver microsomes, indicating potential toxicity concerns when misused .
- Pharmacological Research : Investigations into related compounds have demonstrated increased dopaminergic activity associated with misuse cases. Such findings underscore the importance of understanding the biological effects of this compound in the context of psychoactive substances .
Comparative Analysis
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Benzylamine derivative | Antimicrobial, potential anticancer |
| 4-MPD | Cathinone derivative | Increased dopaminergic activity |
| 4-MEAP | Cathinone derivative | Severe agitation, tachycardia |
Research Findings
Recent studies have focused on the metabolic pathways associated with this compound and its analogs. These investigations reveal that:
- The compound undergoes oxidation and reduction reactions that can alter its biological activity.
- Metabolites formed during these processes may retain or enhance biological properties, necessitating further research into their effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
